3-Bromo-4-formylbenzene-1-sulfonamide
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Overview
Description
3-Bromo-4-formylbenzene-1-sulfonamide is a synthetic organic compound with the molecular formula C7H6BrNO3S and a molecular weight of 264.09 g/mol. This compound is known for its applications in various fields of research and industry.
Preparation Methods
The synthesis of 3-Bromo-4-formylbenzene-1-sulfonamide typically involves the bromination of 4-formylbenzenesulfonamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-4-formylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts or reagents like palladium on carbon, sodium hydroxide, and hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-4-formylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an antibacterial or antifungal agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-formylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate for binding to the active site . This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
3-Bromo-4-formylbenzene-1-sulfonamide can be compared with other sulfonamide compounds, such as:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with a fluorine atom instead of a formyl group.
Sulfamethazine: A commonly used sulfonamide drug with antibacterial properties.
Sulfadiazine: Another sulfonamide drug used in combination with other medications to treat infections.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other sulfonamide compounds .
Properties
IUPAC Name |
3-bromo-4-formylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-4H,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEFKIYZMOCLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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